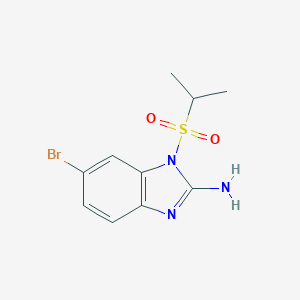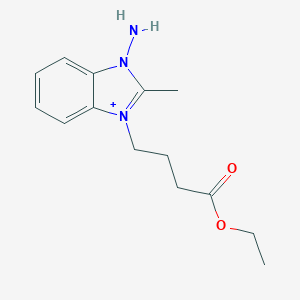![molecular formula C18H14N2O2 B280664 2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
2-butyryldibenzo[cd,g]indazol-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyryldibenzo[cd,g]indazol-6(2H)-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It belongs to the class of indazole derivatives and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 2-butyryldibenzo[cd,g]indazol-6(2H)-one is not yet fully understood. However, it has been proposed that the compound exerts its anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis. It has also been suggested that the compound may modulate the activity of various signaling pathways involved in tumor growth and progression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions.
Advantages and Limitations for Lab Experiments
The advantages of using 2-butyryldibenzo[cd,g]indazol-6(2H)-one in lab experiments include its relatively simple synthesis method, its ability to exhibit multiple biological activities, and its potential use in various fields such as organic electronics and fluorescent sensing. However, the limitations of using this compound include its low solubility in water, which can make it difficult to use in certain experiments, and its relatively low yield in the synthesis process.
Future Directions
There are several future directions for the study of 2-butyryldibenzo[cd,g]indazol-6(2H)-one. One potential direction is to further investigate its anti-tumor activity and elucidate its mechanism of action. Another direction is to explore its potential use as a fluorescent probe for detecting metal ions in biological and environmental samples. Additionally, the compound's potential use in organic electronics and other technological applications can also be further explored.
Synthesis Methods
The synthesis of 2-butyryldibenzo[cd,g]indazol-6(2H)-one can be achieved through a multistep process involving the reaction of 2-nitrobenzaldehyde with 2-aminobenzoic acid in the presence of a reducing agent to form 2-amino-3-nitrobenzoic acid. This intermediate is then subjected to a cyclization reaction with acetic anhydride and a catalyst to form the final product. The yield of the synthesis process is around 60%, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
2-butyryldibenzo[cd,g]indazol-6(2H)-one has shown promising results in various scientific research applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. Additionally, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
14-butanoyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |
InChI |
InChI=1S/C18H14N2O2/c1-2-6-15(21)20-14-10-5-9-13-16(14)17(19-20)11-7-3-4-8-12(11)18(13)22/h3-5,7-10H,2,6H2,1H3 |
InChI Key |
IARUFVQWSVBSDC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O |
Canonical SMILES |
CCCC(=O)N1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)acetyl]amino]ethyl]-3,5-dimethoxybenzamide](/img/structure/B280582.png)

![5-(4-carboxybenzyl)-2,3-diethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280587.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-ylmethyl)benzoic acid](/img/structure/B280588.png)
![5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280589.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)
![1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)


![oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280596.png)
![tetrahydro-2-furanylmethyl 4-{2-nitrophenyl}-2-methyl-8-oxo-6-thioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280598.png)
![Tetrahydro-2-furanylmethyl 4-{2-nitrophenyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280599.png)
![isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280604.png)
